(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate
CAS No.: 1155662-43-3
Cat. No.: VC15815476
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1155662-43-3 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | methyl (3S,5S)-5-methylpiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
| Standard InChI Key | HJPYJRXRHXOATI-BQBZGAKWSA-N |
| Isomeric SMILES | C[C@H]1C[C@@H](CNC1)C(=O)OC |
| Canonical SMILES | CC1CC(CNC1)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at positions 3 and 5. The methyl ester group at position 3 and the methyl substituent at position 5 create a stereochemical environment critical for its function. The (3S,5S) configuration is confirmed by its SMILES notation: .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 157.21 g/mol | PubChem |
| CAS Number | 405513-13-5 | CymitQuimica |
| IUPAC Name | methyl (3S,5S)-5-methylpiperidine-3-carboxylate | PubChem |
Stereochemical Significance
The (3S,5S) configuration ensures specific spatial arrangements, affecting hydrogen bonding and van der Waals interactions. This stereochemistry is preserved in derivatives like the hydrochloride salt (CAS 1439815-15-2), which has a molecular weight of 193.67 g/mol .
Synthesis and Manufacturing
Key Reaction Steps:
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Lactone Activation: Carbohydrate lactones (e.g., derived from D-ribose) undergo nucleophilic attack to form piperidine precursors.
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Stereochemical Control: Chiral auxiliaries or catalysts enforce the (3S,5S) configuration.
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Esterification: Methyl esterification at position 3 completes the structure .
Industrial Availability
Despite its utility, commercial availability is limited. CymitQuimica previously offered the compound (95% purity) but discontinued production . Suppliers like Suzhou ARTK Medchem and PharmaBlock Sciences specialize in similar piperidine derivatives, indicating potential custom synthesis avenues .
Physicochemical Properties
Spectral Characteristics
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Infrared (IR) Spectroscopy: Expected peaks include at ~1730 cm (ester) and at ~3300 cm (piperidine) .
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Nuclear Magnetic Resonance (NMR):
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s rigid piperidine scaffold makes it valuable for designing neurological agents and enzyme inhibitors. For instance, similar structures are used in protease inhibitors targeting HIV and hepatitis C .
Future Directions
Synthetic Optimization
Developing catalytic asymmetric methods could improve yield and stereoselectivity. For example, organocatalysts like proline derivatives may enhance enantiomeric excess .
Biological Screening
Priority areas include antiviral and anticancer assays. Molecular docking studies could predict interactions with targets like neuraminidase or kinase enzymes .
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